molecular formula C8H10BrN B1273662 4-Bromo-2-ethylaniline CAS No. 45762-41-2

4-Bromo-2-ethylaniline

Cat. No. B1273662
CAS RN: 45762-41-2
M. Wt: 200.08 g/mol
InChI Key: LGOZNQPHTIGMQJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethylaniline consists of a benzene ring with a bromine atom attached at the 4th position and an ethylamine group attached at the 2nd position . The IUPAC name for this compound is 4-bromo-2-ethylaniline .


Physical And Chemical Properties Analysis

4-Bromo-2-ethylaniline has a molecular weight of 200.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 198.99966 g/mol . The topological polar surface area is 26 Ų . The compound has a complexity of 105 .

Scientific Research Applications

Material Science

In material science, 4-Bromo-2-ethylaniline can be polymerized to create substituted polyanilines. These polymers exhibit unique properties like electrical conductivity and are used in the development of advanced materials for applications such as electrochromic devices, solar cells, and semiconductors .

Pharmaceutical Research

4-Bromo-2-ethylaniline: serves as a precursor in the synthesis of various pharmacologically active molecules. Its derivatives are explored for their potential as inhibitors of enzymes like protein tyrosine phosphatases, which are targets for treating diseases such as diabetes and obesity .

Supercapacitors and Batteries

Substituted polyanilines derived from 4-Bromo-2-ethylaniline can be used in energy storage devices. Their conductive properties improve the performance of supercapacitors and batteries, leading to devices with higher energy densities and faster charging capabilities .

Safety and Hazards

4-Bromo-2-ethylaniline is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Mechanism of Action

Target of Action

4-Bromo-2-ethylaniline is a potent and selective inhibitor of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This binding inhibits the enzyme’s activity, preventing it from removing phosphate groups from phosphorylated tyrosine residues on proteins .

Biochemical Pathways

The inhibition of protein tyrosine phosphatase 1B by 4-Bromo-2-ethylaniline can affect multiple biochemical pathways. For instance, it can influence the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis. By inhibiting protein tyrosine phosphatase 1B, 4-Bromo-2-ethylaniline can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .

Pharmacokinetics

Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The molecular and cellular effects of 4-Bromo-2-ethylaniline’s action are primarily related to its inhibition of protein tyrosine phosphatase 1B. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis, making 4-Bromo-2-ethylaniline a potential therapeutic agent for type 2 diabetes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-ethylaniline. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target .

properties

IUPAC Name

4-bromo-2-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOZNQPHTIGMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384229
Record name 4-Bromo-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylaniline

CAS RN

45762-41-2
Record name 4-Bromo-2-ethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45762-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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